molecular formula C17H18O3 B14697489 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene CAS No. 22506-58-7

6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene

Cat. No.: B14697489
CAS No.: 22506-58-7
M. Wt: 270.32 g/mol
InChI Key: HNLJXUHHXYKPGV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at the 6 and 7 positions, along with a phenyl group at the 1 position, contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . These reactions typically require reagents such as n-butyllithium (n-BuLi) and specific solvents like ethanol or o-xylene .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

22506-58-7

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C17H18O3/c1-18-15-10-13-8-9-20-17(12-6-4-3-5-7-12)14(13)11-16(15)19-2/h3-7,10-11,17H,8-9H2,1-2H3

InChI Key

HNLJXUHHXYKPGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

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